N-[3-(2-bromoethyl)phenyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[3-(2-bromoethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12-10-4-2-3-9(7-10)5-6-11/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLCXWCDLGRQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021172-90-6 | |
| Record name | N-[3-(2-bromoethyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for N 3 2 Bromoethyl Phenyl Acetamide and Analogues
Established Synthetic Pathways for N-[3-(2-bromoethyl)phenyl]acetamide
The synthesis of this compound is not a single-step process but rather a sequence of reactions that build the molecule. The core structure combines an acetamide (B32628) group and a bromoethyl group on a phenyl ring in a meta-substitution pattern.
Approaches to Amide Linkage Formation
The formation of the amide bond is a critical step in the synthesis of this compound. This typically involves the acylation of an aniline (B41778) derivative. In this case, the starting material would be a 3-substituted aniline, such as 3-(2-bromoethyl)aniline. The most common method for this transformation is the reaction of the amine with an acylating agent like acetyl chloride or acetic anhydride (B1165640).
Another well-established method is the Schotten-Baumann reaction, which involves the use of an acid chloride in the presence of a base, such as sodium hydroxide (B78521), to form the amide. ijper.org This method is particularly effective for creating N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org Enzymatic strategies have also been explored for amide bond formation, often involving the activation of a carboxylic acid with ATP, although these are less common in traditional industrial synthesis. nih.gov For laboratory-scale synthesis, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction between a carboxylic acid and an amine, converting the hydroxyl group of the carboxylic acid into a better leaving group. youtube.com
Table 1: Common Reagents for Amide Formation
| Acylating Agent | Amine Substrate | Typical Conditions |
|---|---|---|
| Acetyl Chloride | 3-(2-Bromoethyl)aniline | Aprotic solvent, often with a non-nucleophilic base |
| Acetic Anhydride | 3-(2-Bromoethyl)aniline | Can be run neat or in a solvent like acetic acid |
Introduction of the Bromoethyl Moiety
A likely synthetic pathway starts with 3-aminophenethyl alcohol. This precursor already possesses the amine and the ethyl alcohol functionalities in the correct meta orientation. The synthesis would proceed as follows:
Acylation: The amino group of 3-aminophenethyl alcohol is first protected or converted to the acetamide. This is achieved by reacting it with acetic anhydride or acetyl chloride to form N-[3-(2-hydroxyethyl)phenyl]acetamide.
Bromination: The hydroxyl group of the resulting N-[3-(2-hydroxyethyl)phenyl]acetamide is then substituted with a bromine atom. This conversion can be accomplished using standard brominating agents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr).
This sequence ensures that the sensitive amino group does not interfere with the bromination step. A similar multi-step approach involving nitration, reduction, and functional group conversion has been described for the synthesis of related compounds like 2-[(3-aminophenyl)sulfonyl] ethanol (B145695) hydrogen sulfate. jlu.edu.cn
Regioselectivity in Phenyl Substitution
The substitution pattern of this compound is a crucial aspect of its synthesis. The acetamide and bromoethyl groups are in a 1,3- or meta-relationship on the phenyl ring. This specific regiochemistry cannot be easily achieved through direct electrophilic aromatic substitution on acetanilide (B955). vedantu.com
The acetamido group (-NHCOCH₃) is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. scribd.com This is because the lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring, stabilizing the arenium ion intermediates for ortho and para attack. youtube.com The steric bulk of the acetamido group often favors the formation of the para product over the ortho product. libretexts.orgslideshare.net Therefore, attempting to introduce a group at the meta position of acetanilide via reactions like Friedel-Crafts acylation or bromination would be inefficient and yield the incorrect isomers. vedantu.com
To achieve the desired meta-substitution, the synthesis must begin with a starting material that already has the required 1,3-substitution pattern. As outlined previously, starting with a compound like 3-nitrophenylethanol or 3-aminophenethyl alcohol circumvents the challenges of regioselectivity in electrophilic aromatic substitution. The nitro group is a strong deactivating group and a meta-director, which could be used to install the desired substitution pattern, followed by reduction to an amine and subsequent modifications.
Catalytic and Non-Conventional Synthetic Strategies
Modern synthetic chemistry often employs catalytic and non-conventional methods to improve efficiency, selectivity, and environmental friendliness.
Optimization of N-Alkylation Reactions via Base Catalysis
N-alkylation of anilines is a fundamental process for creating a wide range of substituted amine products, which are valuable intermediates in many industries. While not directly used to form the primary amide in this compound, this reaction is central to the synthesis of its N-alkylated analogues. The efficiency and selectivity of these reactions can be significantly influenced by the choice of catalyst and base.
Various catalytic systems, often involving transition metals like palladium, copper, or ruthenium, have been developed for N-alkylation. researchgate.net For instance, N-alkylation of anilines with alcohols can be catalyzed by copper-chromite or ferric perchlorate, with water being the only byproduct. researchgate.nettsijournals.com The choice of base is critical; inorganic bases like potassium carbonate are often used in conjunction with metal catalysts. tsijournals.com In some modern approaches, visible-light-induced N-alkylation has been achieved without the need for metals or bases, presenting a more eco-friendly alternative. nih.gov
Table 2: Catalytic Systems for N-Alkylation of Anilines
| Catalyst | Alkylating Agent | Base/Conditions | Reference |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Tertiary Amines | Microwave, Heterogeneous | researchgate.net |
| Copper-Chromite | Benzyl Alcohol | K₂CO₃, 110°C | tsijournals.com |
| Silver/Graphene Oxide (Ag/GO) | Aniline | Mild conditions | researchgate.net |
Application of Phase Transfer Catalysis in Synthesis
Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org This method is particularly advantageous for N-alkylation reactions, as it can enhance reaction rates, improve yields, and allow for the use of milder, more economical inorganic bases like sodium hydroxide or potassium carbonate. acsgcipr.org
In the context of synthesizing analogues of this compound, PTC could be employed for the N-alkylation of the parent compound or related aniline precursors. A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), transports an anion (like a deprotonated amine) from the aqueous phase into the organic phase where it can react with an alkyl halide. crdeepjournal.org This technique avoids the need for strong, hazardous bases and expensive anhydrous solvents. acsgcipr.org The efficiency of a PTC system can depend on the structure of the catalyst, with parameters like the total number of carbons (C#) and the "q-value" being used to select the optimal catalyst for a specific transformation. acsgcipr.org The use of PTC has proven successful for a variety of C, N, O, and S-alkylation reactions in industrial applications. crdeepjournal.org A patent describes the use of a phase transfer catalyst in the synthesis of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide, highlighting its utility in related structures. google.com
Microwave-Assisted Organic Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.net This methodology is particularly effective for the synthesis of various heterocyclic compounds and substituted amides. While specific microwave-assisted protocols for the synthesis of This compound are not extensively detailed in the current literature, general methods for the synthesis of N-phenylacetamide derivatives are well-established and can be adapted for this target molecule. mdpi.com
A general approach involves the condensation of a substituted aniline with an appropriate acetylating agent under microwave irradiation. For the synthesis of analogues, a mixture of a precursor, such as a substituted phenyl iodoacetamide, and an amine can be subjected to microwave irradiation in the presence of a base like potassium hydroxide and a minimal amount of a high-boiling solvent like dimethylformamide (DMF). This method has been shown to drastically reduce reaction times from hours to minutes and significantly improve yields. researchgate.net
The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique avoids the common issues associated with conventional heating, such as long reaction times and the use of hazardous reagents and solvents. derpharmachemica.com For the synthesis of N-phenylacetamide analogues, microwave irradiation has been successfully employed, demonstrating its potential for the efficient synthesis of This compound and related compounds. mdpi.com
Mannich Reaction in Amide Functionalization
The Mannich reaction is a fundamental three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgbyjus.com This reaction typically utilizes an aldehyde, such as formaldehyde, and a primary or secondary amine to generate a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orglibretexts.org While the classical Mannich reaction involves aldehydes and ketones, its principles can be extended to the functionalization of amides, particularly for N-alkylation. derpharmachemica.com
The N-alkylation of amides is a crucial transformation in organic synthesis for the generation of tertiary amides. derpharmachemica.com The application of the Mannich reaction in this context allows for the introduction of an amino-substituted alkyl group onto the nitrogen atom of the amide. This process is advantageous as it can offer greater selectivity for N-alkylation over potential C- or O-alkylation, which can be a challenge with traditional alkylation methods under basic conditions. derpharmachemica.com
The mechanism of the Mannich reaction commences with the formation of an iminium ion from the amine and aldehyde. wikipedia.orglibretexts.org The amide can then act as the nucleophile, attacking the iminium ion to form the N-alkylated product. This approach provides a valuable route for the synthesis of functionalized amides. For instance, N-morpholinomethyl derivatives of azole-disubstituted acetamides have been successfully synthesized using the classical Mannich reaction. derpharmachemica.com This demonstrates the feasibility of employing Mannich reaction protocols for the functionalization of the amide nitrogen in compounds structurally related to This compound .
Advanced Spectroscopic and Crystallographic Methods for Synthetic Product Characterization
Spectroscopic Elucidation Techniques
The structural confirmation of synthesized This compound and its analogues relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. For This compound , the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the bromoethyl group, the amide proton, and the methyl protons of the acetamide group. The aromatic protons would appear in the range of δ 7.0-8.0 ppm, with their splitting patterns revealing the substitution on the phenyl ring. The protons of the bromoethyl side chain would likely appear as two triplets, one for the CH₂ group attached to the ring and another for the CH₂Br group. The amide proton (N-H) would typically be a broad singlet, and the acetyl methyl protons would be a sharp singlet around δ 2.0-2.2 ppm. rsc.org
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. Key signals would include those for the carbonyl carbon of the amide (around δ 168-170 ppm), the aromatic carbons, the two carbons of the bromoethyl group, and the methyl carbon of the acetamide group. rsc.orgznaturforsch.com The chemical shifts of the aromatic carbons would be influenced by the positions of the bromoethyl and acetamido substituents. znaturforsch.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of This compound would be expected to exhibit characteristic absorption bands. A strong absorption band for the C=O stretching of the amide group would be observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration would appear as a band in the range of 3200-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum. uci.edunist.govnist.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For This compound , the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of the bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2) would be observed, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). uci.edu Fragmentation would likely involve the loss of the bromoethyl group or cleavage of the amide bond.
X-ray Crystallographic Analysis for Structural Confirmation
The crystallographic analysis of N-(3-bromophenyl)acetamide reveals that the molecule crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The conformation of the N-H bond is anti to the meta-bromo substituent on the aromatic ring. Furthermore, the C=O bond adopts a conformation that is anti to the N-H bond. The molecules in the crystal lattice are linked by intermolecular N-H···O hydrogen bonds, forming supramolecular chains. nih.gov These structural features are crucial for understanding the packing and solid-state properties of this class of compounds.
Below is a table summarizing the crystal data and structure refinement for N-(3-bromophenyl)acetamide . nih.gov
| Parameter | Value |
| Empirical Formula | C₈H₈BrNO |
| Formula Weight | 214.06 |
| Temperature | 299 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit cell dimensions | a = 4.7836 (6) Å |
| b = 18.765 (1) Å | |
| c = 19.379 (2) Å | |
| α = 90° | |
| β = 90° | |
| γ = 90° | |
| Volume | 1739.5 (3) ų |
| Z | 8 |
| Density (calculated) | 1.635 Mg/m³ |
| Absorption coefficient | 4.67 mm⁻¹ |
| F(000) | 848 |
| Crystal size | 0.44 x 0.10 x 0.08 mm |
| Theta range for data collection | 2.4 to 26.4° |
| Reflections collected | 9612 |
| Independent reflections | 3449 [R(int) = 0.034] |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.093 |
| R indices (all data) | R1 = 0.071, wR2 = 0.101 |
| Absolute structure parameter | -0.008 (13) |
Table generated from data sourced from Acta Crystallographica Section E. nih.gov
Chemical Reactivity and Mechanistic Investigations of N 3 2 Bromoethyl Phenyl Acetamide
Exploration of Nucleophilic Substitution Reactions Involving the Bromoethyl Group
The primary electrophilic site in N-[3-(2-bromoethyl)phenyl]acetamide is the carbon atom bearing the bromine substituent. This C-Br bond is susceptible to cleavage by a wide array of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon, and the bromide ion departs as the leaving group.
Intramolecular Cyclization Pathways and Heterocycle Formation
The strategic positioning of the bromoethyl group and the acetamido group on the phenyl ring allows for intramolecular cyclization reactions, providing a powerful route to various heterocyclic systems. Deprotonation of the amide nitrogen enhances its nucleophilicity, enabling it to attack the electrophilic carbon of the bromoethyl chain. This process, known as the Gabriel-Colman rearrangement, can lead to the formation of a six-membered ring, specifically a dihydroisoquinolinone derivative.
Alternatively, under different reaction conditions, the nitrogen of the acetamido group can participate in cyclization to form five-membered rings, such as indolines, particularly if the acetyl group is first removed or modified. The choice of base, solvent, and temperature can significantly influence the reaction pathway and the resulting heterocyclic product.
Table 1: Potential Intramolecular Cyclization Products of this compound
| Reactant | Reagents/Conditions | Major Product | Heterocyclic Core |
| This compound | Strong base (e.g., NaH), high temperature | 3,4-dihydroisoquinolin-1(2H)-one derivative | Dihydroisoquinolinone |
| N-[3-(2-bromoethyl)phenyl]amine (after deacetylation) | Base (e.g., K2CO3) | Indoline (B122111) derivative | Indoline |
Intermolecular Coupling Reactions with Diverse Nucleophiles
The bromoethyl group readily participates in intermolecular substitution reactions with a variety of nucleophiles. These reactions are fundamental for introducing new functional groups and building more complex molecular architectures. The efficiency of these coupling reactions depends on the nucleophilicity of the attacking species and the reaction conditions employed.
Common nucleophiles include amines, thiols, alcohols, and cyanide ions. For instance, reaction with a primary or secondary amine will yield the corresponding N-substituted aminoethyl derivative. Similarly, treatment with a thiol or thiolate will result in the formation of a thioether. The use of cyanide as a nucleophile introduces a nitrile group, which can be a valuable synthetic handle for further transformations.
Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions
| Nucleophile | Product Type | General Structure of Product |
| Primary Amine (R-NH2) | Secondary Amine | N-[3-(2-(R-amino)ethyl)phenyl]acetamide |
| Thiol (R-SH) | Thioether | N-[3-(2-(R-thio)ethyl)phenyl]acetamide |
| Cyanide (CN-) | Nitrile | N-[3-(2-cyanoethyl)phenyl]acetamide |
| Azide (N3-) | Azide | N-[3-(2-azidoethyl)phenyl]acetamide |
Reactivity Profiles of the Acetamide (B32628) Moiety
The acetamide group, while generally stable, offers opportunities for chemical modification at both the nitrogen and the carbonyl carbon.
N-Alkylation Transformations and Derivatization
The amide nitrogen can be alkylated, although this typically requires strong bases and alkylating agents due to the reduced nucleophilicity of the nitrogen atom compared to an amine. N-alkylation can be used to introduce further diversity into the molecule. For instance, reaction with an alkyl halide in the presence of a strong base like sodium hydride can yield the corresponding N-alkylated product.
Acyl Group Transformations and Modulations
The acetyl group of the acetamide can be removed under acidic or basic hydrolysis conditions to yield the corresponding primary amine, N-(3-(2-bromoethyl)phenyl)amine. This transformation is significant as the resulting amino group is more nucleophilic than the starting amide and can participate in a wider range of reactions. Furthermore, the acetyl group can potentially be exchanged for other acyl groups through transamidation reactions, although this is less common.
Transformations and Functionalization of the Substituted Phenyl Ring
The existing substituents on the phenyl ring, the acetamido group and the bromoethyl group, influence the regioselectivity of further electrophilic aromatic substitution reactions. The acetamido group is an ortho-, para-directing and activating group, while the bromoethyl group is a deactivating, ortho-, para-directing group. The outcome of electrophilic substitution will depend on the balance of these electronic effects and the reaction conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration would be expected to introduce a nitro group at positions ortho and para to the activating acetamido group.
Table 3: Potential Products of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Reaction Type | Potential Product(s) |
| HNO3/H2SO4 | Nitration | N-[3-(2-bromoethyl)-4-nitrophenyl]acetamide and N-[3-(2-bromoethyl)-6-nitrophenyl]acetamide |
| Br2/FeBr3 | Bromination | N-[4-bromo-3-(2-bromoethyl)phenyl]acetamide and N-[6-bromo-3-(2-bromoethyl)phenyl]acetamide |
Electrophilic Aromatic Substitution Potentials
The susceptibility of the benzene (B151609) ring in this compound to electrophilic attack is governed by the directing and activating or deactivating effects of its two substituents: the acetamido group (-NHCOCH₃) and the 2-bromoethyl group (-CH₂CH₂Br).
The acetamido group is a powerful activating group and is ortho-, para-directing. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles. This resonance effect strongly outweighs the electron-withdrawing inductive effect of the carbonyl oxygen.
The 2-bromoethyl group is generally considered a deactivating group due to the electron-withdrawing inductive effect of the bromine atom. As an alkyl-type substituent, it directs incoming electrophiles to the ortho and para positions.
In this compound, the substituents are in a meta relationship. The directing effects are as follows:
Acetamido group (at C1): Directs to positions 2, 4, and 6.
2-Bromoethyl group (at C3): Directs to positions 2, 4, and 5.
The potent activating nature of the acetamido group is the dominant influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. uci.edu Therefore, substitution is strongly favored at the positions activated by the amide: C2, C4, and C6. The position C2 is ortho to both groups, C4 is para to the acetamido group and ortho to the bromoethyl group, and C6 is ortho to the acetamido group. Steric hindrance at C2, which is situated between the two existing substituents, may reduce its reactivity compared to C4 and C6. Consequently, electrophilic attack is most likely to yield a mixture of 2-, 4-, and 6-substituted products, with the 4- and 6-isomers often predominating.
| Reaction Type | Typical Reagents | Predicted Major Products | Reaction Principle |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | N-[4-Bromo-3-(2-bromoethyl)phenyl]acetamide and N-[2-Bromo-5-(2-bromoethyl)phenyl]acetamide | Substitution of a hydrogen atom on the aromatic ring with a halogen atom (Br or Cl), directed primarily by the activating acetamido group. youtube.com |
| Nitration | HNO₃, H₂SO₄ | N-[3-(2-Bromoethyl)-4-nitrophenyl]acetamide and N-[5-(2-Bromoethyl)-2-nitrophenyl]acetamide | Introduction of a nitro group (-NO₂) onto the aromatic ring, a key step in the synthesis of many aromatic compounds. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-[4-Acetyl-3-(2-bromoethyl)phenyl]acetamide and N-[2-Acetyl-5-(2-bromoethyl)phenyl]acetamide | Introduction of an acyl group (-COR) onto the aromatic ring. This reaction is generally free from the rearrangement issues seen in Friedel-Crafts alkylation. uci.edu |
Palladium-Catalyzed Cross-Coupling Strategies
The bromoethyl group in this compound contains a secondary sp³-hybridized carbon-bromine bond, making it a suitable electrophile for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While couplings involving aryl and vinyl halides are common, the use of unactivated secondary alkyl halides can be more challenging due to the potential for competing β-hydride elimination reactions.
Despite these challenges, modern palladium catalysis offers effective methods for such transformations. Research has demonstrated the successful coupling of unactivated secondary alkyl bromides with various nucleophiles. researchgate.net For instance, using specialized palladium catalysts with bulky electron-rich phosphine (B1218219) ligands, such as Cy₂t-BuP, allows for the efficient coupling of secondary alkyl bromides with nitrogen nucleophiles like benzophenone (B1666685) imine. researchgate.net This suggests that this compound could be a viable substrate for C-N bond formation via this methodology.
Other palladium-catalyzed reactions, such as Suzuki, Negishi, or Sonogashira couplings, could also be envisioned, though they may require carefully optimized conditions to favor the desired cross-coupling pathway over elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. nih.govnih.gov
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System (Example) | Potential Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | Primary/Secondary Amines, Imines | Pd₂(dba)₃ / Tri-tert-butylphosphine | N-[3-(2-Aminoethyl)phenyl]acetamide derivatives |
| Suzuki Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd(OAc)₂ / SPhos | N-[3-(2-Aryl/vinylethyl)phenyl]acetamide |
| Negishi Coupling | Organozinc Reagents | PdCl₂(dppf) | N-[3-(2-Alkylethyl)phenyl]acetamide derivatives |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | N-[3-(2-Alkynylethyl)phenyl]acetamide |
Participation in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a highly efficient approach to molecular complexity. nih.gov The structure of this compound makes it a potentially valuable building block in various MCRs.
The primary reactive handle for MCRs is the electrophilic bromoethyl side chain. It can react with nucleophiles generated in situ during the course of the reaction. For example, in a variation of the Ugi or Passerini reaction, the bromoethyl group could serve to alkylate one of the intermediates or the final product.
Furthermore, the molecule could function as a bifunctional component. For instance, it could participate in a sequence where an initial MCR involves other reagents, followed by an intramolecular cyclization involving either the bromoethyl group or the acetamido nitrogen. A hypothetical MCR could involve the reaction of an amine and an aldehyde to form an imine, which is then trapped by a suitable nucleophile; simultaneously or sequentially, the bromoethyl group of this compound could alkylate one of the components or intermediates, leading to complex molecular scaffolds. While specific literature examples involving this compound in MCRs are not prominent, its functional group array aligns well with the principles of MCR design. frontiersin.org
| MCR Type | Other Components | Role of this compound | Potential Product Scaffold |
|---|---|---|---|
| Isocyanide-based MCR (e.g., Ugi-type) | Aldehyde, Amine, Isocyanide | As a component providing an amine (after hydrolysis of acetamide) or as a subsequent alkylating agent for the Ugi product. | Complex peptidomimetic structures with a substituted phenethyl moiety. |
| Domino Reaction/MCR | Dienophile, Diene | Could be modified to contain a diene or dienophile, with the bromoethyl group acting as a site for subsequent functionalization. | Polycyclic structures incorporating the phenethylacetamide core. |
| Hantzsch-type Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.) | The acetamido nitrogen could potentially act as the nitrogen source (if modified), with the bromoethyl group available for post-MCR modification. | Substituted dihydropyridines tethered to a phenethyl group. |
Derivatives and Analogues: Design, Synthesis, and Structure Activity Relationships
Systematic Molecular Design Strategies for N-[3-(2-bromoethyl)phenyl]acetamide Analogues
The rational design of analogues of this compound involves a systematic process of altering its constituent parts: the halogen atom, the alkyl linker, the phenyl ring, and the acetamide (B32628) side chain. Each modification presents an opportunity to modulate the compound's physicochemical and pharmacological properties.
Variations in the Halogen Atom and Alkyl Linker Length
The bromoethyl moiety of this compound is a prime target for modification. The nature of the halogen atom and the length of the alkyl chain can significantly influence the molecule's reactivity, lipophilicity, and steric profile.
Halogen Substitution: The bromine atom can be replaced by other halogens, such as fluorine, chlorine, or iodine. SAR studies on related aryl acetamide compounds have shown that such substitutions can have a remarkable impact on biological activity. For instance, in a series of aryl acetamide triazolopyridazines, 4-chloro and 4-fluoro analogues exhibited potent activity, suggesting that the electronic properties and size of the halogen play a crucial role. mdpi.com It is conceivable that replacing the bromine in this compound with a fluorine or chlorine atom could alter its binding affinity to biological targets.
Alkyl Linker Modification: The two-carbon ethyl linker can be extended or shortened. This modification would alter the distance and flexibility between the phenylacetamide core and the terminal halogen. Such changes can be critical for optimal interaction with a biological target. Shortening the linker to a methyl group or extending it to a propyl or butyl chain would systematically probe the spatial requirements of the binding site.
Influence of Substituents on the Phenyl Ring
SAR studies on various N-phenylacetamide derivatives have demonstrated that the position and nature of substituents on the phenyl ring are critical for activity. For example, in a series of N-(substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives, substitutions at the ortho and para positions of the phenyl ring were found to increase anticancer activity. rsc.org Similarly, in a study of ketamine esters, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. acs.org
Based on these findings, a library of this compound analogues could be designed with substituents at the ortho, meta, and para positions of the phenyl ring. A range of substituents with varying electronic (electron-donating and electron-withdrawing) and steric (small and bulky) properties could be explored.
| Substituent Position | Electron-Donating Groups (e.g., -CH3, -OCH3) | Electron-Withdrawing Groups (e.g., -Cl, -NO2, -CF3) |
| Ortho | Potential for steric hindrance, may influence conformation. | Could enhance binding through specific interactions. |
| Meta | May have a moderate impact on electronic properties. | Can significantly alter the electronic nature of the ring. |
| Para | Can directly influence electronic communication across the molecule. | Often leads to significant changes in activity. |
Modifications and Diversification of the Acetamide Side Chain
N-Alkylation and N-Arylation: The hydrogen atom on the amide nitrogen can be replaced with various alkyl or aryl groups. For instance, N-methylation of certain acetamide derivatives has been shown to significantly improve potency. nih.gov
Replacement of the Acetyl Group: The acetyl group (COCH3) can be replaced with other acyl groups (e.g., propionyl, benzoyl) or even more complex heterocyclic moieties. A variety of N-phenylacetamide derivatives containing different heterocyclic rings, such as thiazole (B1198619) and benzotriazole, have been synthesized, demonstrating the feasibility of such modifications. archivepp.comglobalresearchonline.net Chalcone (B49325) acetamide derivatives have also been designed and synthesized to explore their biological activities. nih.gov
| Modification | Example | Potential Impact |
| N-Alkylation | N-methyl-N-[3-(2-bromoethyl)phenyl]acetamide | Increased lipophilicity, altered hydrogen bonding. |
| N-Arylation | N-phenyl-N-[3-(2-bromoethyl)phenyl]acetamide | Introduction of additional aromatic interactions. |
| Acyl Group Variation | N-[3-(2-bromoethyl)phenyl]propionamide | Modified steric and electronic properties. |
| Heterocyclic Substitution | 2-(Thiazol-2-yl)-N-[3-(2-bromoethyl)phenyl]acetamide | Introduction of new binding motifs and potential for diverse biological activities. |
Enantioselective and Diastereoselective Synthetic Approaches for Analogues
Many biologically active molecules are chiral, and their different enantiomers or diastereomers can exhibit distinct pharmacological profiles. Therefore, the development of stereoselective synthetic methods for analogues of this compound is of significant interest.
While specific enantioselective or diastereoselective syntheses for this compound analogues are not extensively reported, general strategies from asymmetric synthesis can be applied. For instance, the use of chiral catalysts, such as those derived from cinchona alkaloids or BINOL, has been successful in the asymmetric synthesis of various acetamide and related compounds. nih.gov
Diastereoselective reactions, such as the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes, have been used to synthesize substituted tetrahydropyranones with excellent diastereoselectivity. nih.gov Similarly, diastereoselective conjugate addition reactions have been employed to create highly substituted cyclohexanones. beilstein-journals.org These methodologies could potentially be adapted to construct chiral analogues of this compound, particularly those with stereocenters in the alkyl linker or on a modified phenyl ring. A unified enantioselective synthesis has been reported for 5-phenylmorphans and cis-octahydroisoquinolines, which could serve as a template for developing stereocontrolled routes to complex analogues. acs.org
Comprehensive Structure-Activity Relationship (SAR) Studies in Related Molecular Systems
Although direct SAR studies on this compound are limited in the public domain, a wealth of information can be gleaned from related molecular systems.
In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature and position of substituents on the aryl ring were found to be crucial for antibacterial activity. archivepp.com For example, a fluorine substituent at the para-position of the 4-phenylthiazole (B157171) ring resulted in superior activity compared to the unsubstituted compound.
Studies on N-phenyl-2-(phenyl-amino) acetamide derivatives as FVIIa inhibitors revealed that specific substitution patterns on both phenyl rings are necessary for potent anticoagulant activity. nih.gov Similarly, in a series of chalcone acetamide derivatives, the presence of a pyrrolidine (B122466) group was found to enhance anticancer activity against triple-negative breast cancer cells. nih.gov
The following table summarizes SAR findings from related acetamide systems, which can guide the design of novel this compound analogues.
| Compound Class | Key SAR Findings | Reference |
| Aryl Acetamide Triazolopyridazines | 4-chloro and 4-fluoro substitutions on the aryl ring enhance potency against Cryptosporidium. | mdpi.com |
| N-(substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives | Ortho and para substitutions on the phenyl ring increase anticancer activity. | rsc.org |
| N-phenylacetamide derivatives with 4-arylthiazole | Para-fluoro substitution on the 4-phenylthiazole ring improves antibacterial activity. | archivepp.com |
| Chalcone Acetamide Derivatives | The presence of a pyrrolidine group enhances activity against triple-negative breast cancer. | nih.gov |
| N-phenyl-2-(phenyl-amino) acetamide derivatives | Specific substitutions on both phenyl rings are critical for FVIIa inhibitory activity. | nih.gov |
These examples underscore the importance of systematic structural modifications and comprehensive SAR studies in the quest for more effective and selective therapeutic agents. The principles derived from these related systems provide a solid foundation for the future design and synthesis of novel and potentially bioactive analogues of this compound.
Computational and Theoretical Chemistry Studies of N 3 2 Bromoethyl Phenyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are instrumental in understanding the molecular structure, stability, and reactivity of chemical compounds. For N-[3-(2-bromoethyl)phenyl]acetamide, insights are drawn from theoretical studies on its structural analogs.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on analogs of this compound, such as N-(4-bromophenyl)acetamide and 2-(4-Bromophenyl)-1H-benzimidazole, have been performed using the B3LYP functional with basis sets like 6-31G(d,p) and 6-311++G(d,p). nih.gov These calculations help in optimizing the molecular geometry and determining various electronic properties.
For instance, in a study on 3-Bromophenyl acetic acid, the geometry was optimized using the B3LYP/6-311++G(d,p) basis set. researchgate.net Such calculations provide a foundational understanding of bond lengths, bond angles, and dihedral angles, which are crucial for predicting the molecule's behavior. The optimized geometry of these analogs shows a near-planar structure for the phenylacetamide moiety.
Frontier Molecular Orbital (HOMO-LUMO) Theory Applications
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity.
In a computational study of 3-Bromophenyl acetic acid, the HOMO-LUMO energy gap was calculated to be 4.4437 eV. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive as it requires less energy to be excited. The HOMO is the region that acts as an electron donor, while the LUMO is the electron acceptor. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks.
Table 1: Frontier Molecular Orbital Energies for an Analogous Compound (3-Bromophenyl acetic acid)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.512 |
| LUMO | -2.068 |
| Energy Gap (ΔE) | 4.444 |
Data sourced from a study on 3-Bromophenyl acetic acid, an analog of this compound. researchgate.net
Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular and intermolecular bonding and interactions among bonds in a molecule. It helps in understanding charge transfer and delocalization, which contribute to the stability of the molecule.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the molecular surface.
In MEP maps of related compounds, the regions around electronegative atoms like oxygen and bromine show a negative potential (red and yellow), indicating their susceptibility to electrophilic attack. Conversely, the regions around hydrogen atoms, particularly the N-H proton, exhibit a positive potential (blue), marking them as sites for nucleophilic attack. For 3-Bromophenyl acetic acid, MEP analysis was used to discuss its electronic properties. researchgate.net This visualization is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Simulation of Spectroscopic Properties and Experimental Correlation
Computational methods can predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and vibrational modes.
Vibrational Spectroscopy Predictions (FT-IR, Raman)
Theoretical calculations of vibrational frequencies using DFT methods are highly effective in assigning the bands observed in experimental FT-IR and Raman spectra. Studies on analogs like 3-Bromophenyl acetic acid and 2-(4-Bromophenyl)-1H-benzimidazole have shown good agreement between the calculated and experimental vibrational frequencies. nih.govresearchgate.net
The vibrational spectrum of this compound would be characterized by specific modes corresponding to its functional groups. For instance, the C=O stretching vibration of the amide group is typically observed in the range of 1650-1680 cm⁻¹. The N-H stretching vibration appears around 3300 cm⁻¹. The C-Br stretching and bending vibrations are expected at lower frequencies. The aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹.
Table 2: Predicted Vibrational Frequencies for Functional Groups in this compound Based on Analogous Compounds
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H | Stretching | 3300 - 3350 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O | Stretching | 1650 - 1680 |
| C-N | Stretching | 1210 - 1340 |
| C-Br | Stretching | 500 - 600 |
These are general ranges and specific values would be obtained from DFT calculations on the exact molecule.
Nuclear Magnetic Resonance (NMR) Chemical Shift Computations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting NMR spectra. The calculation of NMR chemical shifts for this compound can be effectively performed using the Gauge-Including Atomic Orbital (GIAO) method, which is widely recognized for its accuracy. nih.gov
The choice of the DFT functional and basis set is critical for obtaining reliable results. A common approach involves geometry optimization of the molecule using a functional like B3LYP with a basis set such as 6-311+G(d,p), followed by the NMR calculation at a higher level of theory, for instance, using the WP04 functional with the 6-311++G(2d,p) basis set for ¹H and ωB97X-D/def2-SVP for ¹³C NMR chemical shifts. nih.gov The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is often necessary to account for solvent effects on the chemical shifts. nih.gov
For this compound, the expected ¹H NMR chemical shifts can be approximated based on known data for related structures like acetanilide (B955). uni-tuebingen.deyoutube.com The protons on the phenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The chemical shifts of these aromatic protons are influenced by the substituents. The acetamido group is an ortho, para-director, and the bromoethyl group is an ortho, para-directing deactivator. The methylene (B1212753) protons of the bromoethyl group would likely appear in the range of δ 3.0-4.0 ppm, with the protons closer to the bromine atom being more deshielded. The methyl protons of the acetamido group are anticipated to be found around δ 2.1 ppm. uni-tuebingen.de
The ¹³C NMR chemical shifts can also be predicted. The carbonyl carbon of the acetamido group is typically observed around δ 169 ppm. uni-tuebingen.dechemicalbook.com The carbons of the phenyl ring would have distinct signals based on their substitution pattern, and the carbons of the bromoethyl group would also show characteristic shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted Chemical Shift (ppm) |
| Aromatic Protons (C-H) | 7.0 - 8.0 |
| Methylene Protons (-CH₂-Br) | 3.5 - 4.0 |
| Methylene Protons (-CH₂-Ph) | 3.0 - 3.5 |
| Methyl Protons (-COCH₃) | ~2.1 |
| Carbonyl Carbon (C=O) | ~169 |
| Aromatic Carbons | 110 - 140 |
| Methylene Carbon (-CH₂-Br) | 30 - 40 |
| Methylene Carbon (-CH₂-Ph) | 35 - 45 |
| Methyl Carbon (-COCH₃) | ~24 |
Note: These are estimated values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Analysis of Intermolecular Interactions and Crystal Packing
The crystal structure of acetanilides is often characterized by the presence of intermolecular hydrogen bonds, which play a crucial role in the stability of the crystal lattice. In this compound, the amide group (-NH-C=O) is the primary site for hydrogen bonding. Specifically, the amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance), d_i (distance from the surface to the nearest nucleus inside), and d_e (distance from the surface to the nearest nucleus outside) onto the surface, one can identify the nature and extent of different non-covalent contacts. nih.govnih.gov
For a molecule like this compound, a Hirshfeld surface analysis would likely reveal the following key interactions:
H···H Contacts: These are generally the most abundant interactions and appear as large, diffuse regions on the fingerprint plot.
O···H/H···O Contacts: These correspond to the N-H···O hydrogen bonds and would appear as distinct, sharp spikes on the 2D fingerprint plot, indicating their directional and specific nature. northeastern.edu
C···H/H···C Contacts: These represent weaker C-H···π interactions and would be visible on the fingerprint plot as "wings."
Br···H/H···Br Contacts: The presence of the bromine atom allows for halogen bonding, which would be represented by specific contacts on the Hirshfeld surface.
The percentage contributions of these interactions to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing. For example, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the most significant contacts were found to be H···H, H···Cl/Cl···H, H···C/C···H, and H···O/O···H. nih.gov A similar distribution, with the addition of Br···H contacts, would be expected for this compound.
Table 2: Representative Hirshfeld Surface Contact Percentages for Related Acetamide (B32628) Derivatives
| Interaction Type | N-(2-methoxyphenyl)acetamide | 2-azido-N-(2,6-dimethylphenyl)acetamide | N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide |
| H···H | 53.9% nih.gov | >50% (implied) cardiff.ac.uk | 31.0% northeastern.edu |
| O···H/H···O | 21.4% nih.gov | - | 43.7% northeastern.edu |
| C···H/H···C | 21.4% nih.gov | - | 8.5% northeastern.edu |
| N···H/H···N | 1.7% nih.gov | 24.7% cardiff.ac.uk | - |
Note: This table shows data for analogous compounds to illustrate the typical contributions of different intermolecular contacts.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. The bromoethyl group in this compound makes it a potential precursor for various synthetic transformations, such as intramolecular cyclization reactions to form heterocyclic compounds.
For instance, under basic conditions, an intramolecular nucleophilic substitution could occur where the amide nitrogen attacks the carbon bearing the bromine atom, leading to the formation of a five-membered ring. DFT calculations can be employed to model this reaction pathway. By locating the transition state structure and calculating its energy, the activation barrier for the reaction can be determined. This information is crucial for predicting the feasibility and kinetics of the reaction.
Computational studies on similar halo-substituted compounds have successfully elucidated complex reaction mechanisms, including cascade cyclization reactions. nih.gov These studies often involve mapping the potential energy surface to identify all intermediates and transition states, thus providing a comprehensive understanding of the reaction. For this compound, such studies could reveal the most favorable conditions for desired transformations and predict potential side products.
In Silico Ligand-Receptor Interaction Predictions for Analogues
The N-phenylacetamide scaffold is present in numerous biologically active molecules, and its derivatives have been investigated as potential inhibitors for a variety of enzymes. In silico methods, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting the binding affinity and mode of interaction of ligands with their target receptors. nih.govroyalsocietypublishing.orgwikimedia.orgresearchgate.netresearchgate.netnih.govnih.govmdpi.com
Analogues of this compound could be designed and evaluated virtually for their potential to inhibit enzymes implicated in various diseases. For example, N-arylacetamide derivatives have shown inhibitory activity against α-glucosidase and α-amylase, which are targets for anti-diabetic drugs. nih.gov Molecular docking studies of these analogues have revealed key binding interactions within the active sites of these enzymes, such as hydrogen bonds and hydrophobic interactions. nih.gov
Similarly, other N-arylacetamide derivatives have been identified as potent urease inhibitors, which are of interest for treating infections caused by ureolytic bacteria. royalsocietypublishing.orgwikimedia.orgresearchgate.netresearchgate.net In these studies, docking simulations helped to understand the structure-activity relationships and to identify the crucial functional groups responsible for the inhibitory activity.
For analogues of this compound, in silico screening against a panel of therapeutic targets could be performed. The bromoethyl group could be functionalized to introduce different pharmacophoric features, and the resulting library of compounds could be docked into the active sites of target proteins. The most promising candidates identified through docking could then be subjected to more rigorous MD simulations to assess the stability of the ligand-receptor complex over time. royalsocietypublishing.orgresearchgate.net This integrated in silico approach can significantly accelerate the discovery of new drug candidates based on the this compound scaffold.
Applications in Advanced Organic Synthesis and Materials Science
Utility as a Key Synthetic Intermediate for Complex Organic Molecules
The structure of N-[3-(2-bromoethyl)phenyl]acetamide, featuring a reactive bromoethyl group and an acetamido-substituted phenyl ring, makes it a valuable precursor for a variety of complex molecular architectures.
Construction of Diverse Heterocyclic Scaffolds
While specific, in-depth research on the direct application of this compound in the synthesis of a wide array of heterocyclic systems is not extensively documented in publicly available literature, its structural motifs suggest significant potential. The presence of the bromoethyl functionality allows for intramolecular cyclization reactions, a cornerstone in the synthesis of nitrogen-containing heterocycles. For instance, analogous compounds are widely used in the construction of indole (B1671886) and quinoline (B57606) frameworks, which are prevalent in many biologically active compounds.
The general strategy would involve the deprotonation of the amide nitrogen followed by an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This would lead to the formation of a five-membered ring, a key step in the synthesis of various substituted indoline (B122111) or other related heterocyclic systems. The reaction conditions for such transformations would likely need to be carefully optimized to favor the desired cyclization pathway over intermolecular side reactions.
Precursors for Nitrogen-Containing Pharmaceutical Intermediates
The synthesis of pharmaceutical agents often relies on the availability of key intermediates that can be readily converted into the final active molecule. This compound is positioned to serve as such a precursor. The bromoethyl group can be displaced by a variety of nitrogen nucleophiles, such as primary or secondary amines, to introduce new functional groups and build molecular complexity. This approach is fundamental in the preparation of a wide range of pharmaceutical scaffolds.
For example, the reaction with various amines could lead to the formation of substituted N-phenylethylamine derivatives. This class of compounds is a common feature in many centrally acting drugs. Further transformations of the acetamido group could also be envisaged, providing additional points for molecular diversification.
Contributions to Methodological Advancements in Synthetic Chemistry
Beyond its role as a synthetic intermediate, the reactivity of this compound can be harnessed to explore and develop new chemical transformations.
Development of Novel Bond-Forming Reactions
The dual functionality of this compound presents opportunities for the development of novel bond-forming reactions. For example, its structure is amenable to transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond could participate in reactions such as Suzuki, Heck, or Sonogashira couplings to form new carbon-carbon bonds, while the N-H bond of the acetamido group could be a site for C-H activation and functionalization studies.
Implementation of Sustainable and Green Chemistry Principles
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in modern organic synthesis. While there is no specific literature detailing the application of this compound within green chemistry protocols, its potential in this area can be considered.
For instance, its use in one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel, would contribute to a more sustainable process by reducing solvent waste and purification steps. The development of catalytic reactions that utilize this intermediate would also align with green chemistry principles by minimizing the use of stoichiometric reagents. Future research in this area could focus on developing environmentally benign synthetic routes to and from this versatile compound.
Biological Evaluation Studies Preclinical and in Vitro Research
In Vitro Assessment of Antimicrobial Activities in Related Compounds
The antimicrobial potential of compounds structurally related to N-[3-(2-bromoethyl)phenyl]acetamide has been explored against various pathogens. The N-phenylacetamide scaffold, in particular, has been a key component in the design of new antibacterial agents.
A study on N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety revealed promising in vitro antibacterial activities against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov One of the most potent compounds, N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), exhibited a half-maximal effective concentration (EC50) of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol (B1226852) and thiodiazole copper. nih.gov Scanning electron microscopy confirmed that compound A1 induced cell membrane rupture in Xoo. nih.gov Another analog, N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A4), showed the best inhibitory effect on Xoc with an EC50 value of 194.9 µM. nih.gov
Furthermore, research on N-acetyl-phenylalanine , a structurally simpler analog, demonstrated selective antimicrobial activity against Gram-positive bacteria. It was found to inhibit the growth of Streptococcus pyogenes with a minimum inhibitory concentration (MIC) of 50 µg/ml, while showing no effect on Gram-negative strains. mbl.or.kr This activity is thought to stem from the disruption of D-alanyl-D-alanine synthesis, a crucial component of the bacterial cell wall. mbl.or.kr
The antimicrobial effects of Schiff bases derived from substituted anilines have also been investigated. Derivatives with methyl groups at the meta and para positions of the phenyl ring showed greater antifungal and antibacterial activities compared to ortho-substituted or unsubstituted compounds, highlighting the influence of substituent positioning on antimicrobial potency. researchgate.net
Table 1: In Vitro Antimicrobial Activity of N-Phenylacetamide Analogs
| Compound | Test Organism | Activity |
|---|---|---|
| N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 156.7 µM nih.gov |
| N-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A4) | Xanthomonas oryzae pv. oryzicola (Xoc) | EC50: 194.9 µM nih.gov |
| N-acetyl-phenylalanine | Streptococcus pyogenes | MIC: 50 µg/ml mbl.or.kr |
Investigation of Antiproliferative and Cytotoxic Activities in Relevant Analogues
The N-phenylacetamide and phenethylamine (B48288) frameworks are prevalent in compounds evaluated for their anticancer properties. Phenylacetate and its derivatives have been shown to possess antiproliferative and differentiating effects on various human cancer cell lines, including those of glioblastomas, leukemias, prostate carcinomas, and breast carcinomas. nih.gov
A study focused on 2-(4-fluorophenyl)-N-phenylacetamide derivatives demonstrated their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov Compounds in this series with a nitro moiety exhibited greater cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Specifically, 2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamide and 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide were among the most active compounds against the PC3 cell line. nih.gov
In another investigation, a series of eleven synthetic phenylacetamide derivatives were assessed for their antiproliferative effects on MCF7 and MDA-MB-468 breast cancer cell lines, as well as the PC12 pheochromocytoma cell line. All tested compounds showed dose-dependent inhibition of cell proliferation. tbzmed.ac.ir A specific derivative, designated as 3d, was particularly effective at inducing apoptosis in these cancer cells through the upregulation of Bcl-2, Bax, and FasL RNA expression, along with increased caspase 3 activity. tbzmed.ac.ir
Furthermore, a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which contain a substituted phenylamide moiety, were synthesized and evaluated for their antiproliferative activity. The nature and position of substituents on the phenyl ring were found to influence the cytotoxic potential of these compounds. nih.gov
Table 2: Antiproliferative and Cytotoxic Activities of Phenylacetamide Analogs
| Compound Class/Derivative | Cell Line(s) | Key Findings |
|---|---|---|
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate carcinoma), MCF-7 (breast cancer), HL-60 (promyelocytic leukemia) | Potent activity against PC3 cells; nitro-substituted compounds more active. nih.gov |
| Phenylacetamide derivative 3d | MCF7, MDA-MB-468 (breast cancer), PC12 (pheochromocytoma) | Significant inhibition of proliferation and induction of apoptosis. tbzmed.ac.ir |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | HCT-116 (colon), CCRF-CEM (leukemia), MDA-MB-468 (breast cancer) | Substituent type on the phenyl ring influences antiproliferative activity. nih.gov |
Enzyme and Protein Interaction Modulation Studies
The structural components of this compound suggest potential interactions with various enzymes and proteins. The phenethylamine backbone is a well-known pharmacophore that interacts with monoamine transporters and receptors.
Research on phenethylamine derivatives has shown their ability to inhibit dopamine (B1211576) reuptake by interacting with the dopamine transporter (DAT). nih.govbiomolther.org The binding affinity and inhibitory activity are influenced by the substitution pattern on the phenyl ring and the amine group. nih.gov Docking studies have indicated that these compounds can form hydrogen bonds with key residues in the DAT binding site. nih.gov
Furthermore, the N-acetyl group suggests a potential interaction with N-acetyltransferases. Aralkylamine N-acetyltransferase (AANAT) is an enzyme that catalyzes the transfer of an acetyl group to various phenethylamines. wikipedia.org N-haloacetylated derivatives, such as N-bromoacetyltryptamine, have been shown to be potent inhibitors of AANAT's acetyltransferase activity. wikipedia.org This suggests that a bromo-substituted N-acetyl-phenethylamine derivative could potentially interact with and modulate the activity of such enzymes.
In a different context, a study hypothesized that psychedelic phenethylamines could be covalently modified to proteins through the action of transglutaminase, a process termed "phenethylaminylation." nih.gov This suggests that the primary amine of a phenethylamine derivative can be a substrate for enzymatic modification, leading to stable protein-ligand adducts.
Biological Activity Screening and Correlation with Structural Features
Structure-activity relationship (SAR) studies of phenethylamine analogs provide valuable insights into how chemical modifications influence biological activity. For halogenated phenethylamines, the position of the halogen on the phenyl ring significantly impacts their effects. A study on halogenated phenylethanolamines revealed that 2,5-dihalogenated derivatives were more potent beta-receptor blockers than 2,4-dihalogenated compounds, while 3,4-dihalogenated analogs had the weakest effects. nih.gov
In a study of phenethylamine derivatives binding to the 5-hydroxytryptamine type 2A (5-HT2A) receptor, it was found that halogen or alkyl groups at the para position of the phenyl ring maintained or enhanced binding affinity. biomolther.orgnih.gov This suggests that the position and nature of the substituent on the phenyl ring are critical determinants of biological activity.
The N-acetyl group also plays a crucial role. The conversion of a primary amine in phenethylamines to a secondary amine, such as in N-benzylphenethylamines (NBOMes), can significantly increase affinity and potency at 5-HT2 receptors. mdpi.com This highlights the importance of the nitrogen substitution in modulating the pharmacological profile.
Screening of environmental chemicals using high-throughput phenotypic profiling has emerged as a method to characterize the biological activity of diverse compounds. nih.gov Such approaches can identify chemical-induced changes in cell morphology and provide a basis for in vitro safety assessments. The application of such screening to a library of phenethylamine derivatives could further elucidate the SAR and identify novel biological targets.
Future Research Directions and Perspectives in N 3 2 Bromoethyl Phenyl Acetamide Chemistry
Development of Innovative and Sustainable Synthetic Pathways
The traditional synthesis of amides, such as the Schotten-Baumann reaction, often involves stoichiometric amounts of reagents and can generate significant waste. ijper.org A primary future objective is the development of more sustainable and efficient synthetic routes to N-[3-(2-bromoethyl)phenyl]acetamide and its analogs. This involves exploring catalytic methods that minimize waste and energy consumption.
Key research avenues include:
Catalytic Amidation: Investigating transition-metal or enzyme-catalyzed direct amidation reactions that bypass the need for pre-activated carboxylic acid derivatives and coupling agents.
Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for higher yields and purity, representing a significant step towards greener manufacturing.
Alternative Solvents: Moving away from conventional volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids, or bio-based solvents to reduce the environmental impact of the synthesis.
Table 1: Comparison of Synthetic Methodologies for Amide Synthesis
| Feature | Conventional Methods (e.g., Schotten-Baumann) | Future Sustainable Methods |
| Reagents | Often requires stoichiometric activating agents and base. | Catalytic amounts of promoters (metals, enzymes). |
| Byproducts | Generates significant salt and organic waste. | Minimal waste, often with water as the only byproduct. |
| Efficiency | Can have moderate to good yields. | Aims for higher atom economy and process efficiency. |
| Solvents | Typically uses chlorinated or polar aprotic solvents. | Focus on green solvents (water, bio-solvents, ionic liquids). |
| Process | Batch processing. | Amenable to continuous flow chemistry. |
Discovery of Underexplored Reactivity and Transformation Profiles
The this compound structure contains multiple reactive sites, suggesting a rich and largely unexplored chemical reactivity. The primary alkyl bromide is a potent electrophile, making it a prime handle for a variety of nucleophilic substitution reactions.
Future research should focus on:
Intramolecular Cyclizations: Exploring conditions to induce intramolecular reactions between the bromoethyl group and the acetamide (B32628) or the aromatic ring to construct novel heterocyclic scaffolds. Such structures are foundational in medicinal chemistry.
Cross-Coupling Reactions: Utilizing the bromoethyl group in innovative cross-coupling reactions. While aryl halides are common substrates, the reactivity of the bromoethyl moiety in protocols like Suzuki, Sonogashira, or Buchwald-Hartwig aminations is an area ripe for discovery.
Polymerization Monomers: Investigating the potential of this compound as a functional monomer. The bromoethyl group could serve as an initiation site for controlled radical polymerization techniques, leading to novel polymers with tailored properties.
The versatility of related acetamide structures as building blocks has been demonstrated in the synthesis of complex molecules, including potential enzyme inhibitors and organochalcogen compounds. ijper.orgekb.eg This underscores the potential of this compound as a precursor to diverse and valuable chemical entities.
Application of Advanced Computational Methods for Predictive Modeling
Computational chemistry offers powerful tools to accelerate research by predicting molecular properties and reaction outcomes, thereby reducing the need for extensive empirical experimentation. For this compound, computational methods can provide invaluable insights.
Key applications include:
Reaction Mechanism and Reactivity Prediction: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity of transformations. This can guide the design of experiments for exploring the molecule's underexplored reactivity.
Conformational Analysis: As seen in studies of related compounds like N-(3-bromophenyl)acetamide, molecular conformation plays a critical role in crystal packing and intermolecular interactions. nih.gov Computational analysis can predict the stable conformers of this compound and how they might interact with biological targets or self-assemble in materials.
Virtual Screening and Docking: In silico molecular docking studies, which have been used to evaluate complex acetamide derivatives as potential enzyme inhibitors, can be applied to libraries of virtual derivatives of this compound. nih.gov This allows for the rapid screening of thousands of potential compounds against biological targets, identifying promising candidates for synthesis and further testing.
Table 2: Potential Computational Studies on this compound
| Computational Method | Research Question | Predicted Outcome |
| Density Functional Theory (DFT) | What is the most likely pathway for an intramolecular cyclization? | Activation energies and transition state geometries. |
| Molecular Dynamics (MD) | How does the bromoethyl chain behave in different solvents? | Conformational preferences and solvent interactions. |
| Molecular Docking | Does this molecule or its derivatives fit into the active site of a target enzyme? | Binding affinity scores and interaction poses. |
| QSAR (Quantitative Structure-Activity Relationship) | Can we predict the biological activity of new derivatives based on their structure? | A mathematical model linking chemical structure to activity. |
Expansion of Derivative Libraries for Targeted Academic Research
This compound is an ideal starting point for the creation of diverse chemical libraries for academic research, particularly in medicinal chemistry and materials science. The reactivity of the bromoethyl group allows for the systematic introduction of a wide array of functional groups.
Future directions in this area involve:
Combinatorial Synthesis: Employing combinatorial chemistry principles to react this compound with a large set of nucleophiles (e.g., amines, thiols, azides, carboxylates) to rapidly generate a library of derivatives.
Fragment-Based Drug Discovery (FBDD): Using the core acetamide scaffold as a starting fragment and elaborating the bromoethyl position to build molecules with high affinity for specific biological targets. Research has shown that libraries of N-phenyl-2-(phenyl-amino) acetamide derivatives can yield potent anticoagulant agents, highlighting the power of this approach. ijper.org
Development of Molecular Probes: Synthesizing derivatives that incorporate fluorescent tags, biotin (B1667282) labels, or photoreactive groups. These molecular probes would be invaluable tools for studying biological processes and identifying protein targets in chemical biology research.
By systematically expanding the library of derivatives, researchers can conduct thorough structure-activity relationship (SAR) studies, leading to a deeper understanding of how molecular modifications influence function, be it biological activity or material properties.
Q & A
Q. What are the standard synthetic routes for N-[3-(2-bromoethyl)phenyl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves bromination of a phenylacetamide precursor or alkylation of N-(3-aminophenyl)acetamide with 1,2-dibromoethane. Key steps include:
- Bromination : Introducing the bromoethyl group via nucleophilic substitution or radical bromination .
- Amide Formation : Acetylation of the amino group using acetic anhydride or acetyl chloride under reflux . Optimization parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C), and stoichiometric ratios (1:1.2 for bromoethylation) to minimize side products like di-substituted derivatives .
Q. How is this compound characterized spectroscopically?
- NMR : H NMR identifies the bromoethyl group (δ 3.5–3.8 ppm for CHBr) and acetamide protons (δ 2.1 ppm for CH) .
- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion peaks at m/z 256 (CHBrNO) and fragment ions like [M-Br] at m/z 177 .
- IR Spectroscopy : Confirms the amide C=O stretch at ~1650 cm .
Q. What purification techniques are effective for isolating this compound?
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials .
- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation (e.g., unexpected fragmentation in mass spectrometry)?
Discrepancies may arise from isotopic patterns (e.g., Br vs. Br) or thermal decomposition during EI-MS. Strategies include:
- High-Resolution MS : Differentiates isotopic clusters (e.g., 256.0 vs. 258.0 for Br) .
- Tandem MS (MS/MS) : Identifies fragmentation pathways, such as loss of Br (Δ m/z 79) or cleavage of the acetamide group .
Q. What experimental designs are recommended for studying the compound’s reactivity in nucleophilic substitution reactions?
- Kinetic Studies : Vary nucleophile concentration (e.g., NaN, KSCN) and monitor reaction progress via HPLC .
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (EtOH) solvents to assess SN2 vs. SN1 mechanisms .
- Temperature Gradients : Use Arrhenius plots to determine activation energy for substitution .
Q. How can structural modifications enhance the compound’s bioactivity, such as enzyme inhibition?
- SAR Studies : Replace bromoethyl with chloroethyl or iodoethyl to evaluate halogen size effects on target binding .
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to modulate electronic properties and binding affinity .
Q. What analytical methods are critical for detecting trace impurities or degradation products?
- HPLC-MS : Quantifies byproducts like de-brominated derivatives or oxidized acetamide .
- Stability Testing : Accelerated degradation under heat/light (40–60°C, 75% RH) identifies labile bonds (e.g., C-Br) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina .
- MD Simulations : Assess conformational stability of the bromoethyl group in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
